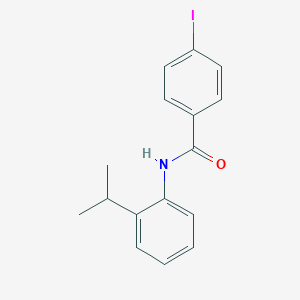

4-iodo-N-(2-isopropylphenyl)benzamide

Description

Properties

Molecular Formula |

C16H16INO |

|---|---|

Molecular Weight |

365.21g/mol |

IUPAC Name |

4-iodo-N-(2-propan-2-ylphenyl)benzamide |

InChI |

InChI=1S/C16H16INO/c1-11(2)14-5-3-4-6-15(14)18-16(19)12-7-9-13(17)10-8-12/h3-11H,1-2H3,(H,18,19) |

InChI Key |

CTGQXYNKKMCUMX-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen Substituent Effects

a. Iodo vs. Bromo/Chloro Analogues

- Crystallographic data reveal two molecules per asymmetric unit, suggesting distinct packing influenced by bromine’s smaller atomic radius .

- 4-Chloro-N-(2-methoxyphenyl)benzamide (): Chlorine’s smaller size and higher electronegativity may enhance dipole-dipole interactions but reduce van der Waals forces compared to iodine. The methoxy group in this compound introduces additional hydrogen-bonding sites, contrasting with the hydrophobic isopropyl group in the target compound .

b. Positional Isomerism

- 3-Chloro-N-(2-isopropylphenyl)benzamide (): Substitution at the meta position alters electronic distribution and steric interactions. The chlorine atom in the meta position may disrupt conjugation compared to para-substituted iodine, affecting reactivity and molecular packing .

- The methoxy group in the para position contrasts with the iodine in the target compound, highlighting how substituent position modulates electronic effects .

N-Substituent Variations

- 4-Iodo-N-isobutylbenzamide (): The isobutyl group (linear alkyl chain) offers less steric hindrance than the branched 2-isopropylphenyl group. This difference may increase solubility in nonpolar solvents but reduce crystallinity .

- 4-Iodo-N-(4-oxobutyl)benzamide (): The 4-oxobutyl substituent introduces a ketone functional group, enabling hydrogen-bonding interactions absent in the target compound. This enhances hydrophilicity, as evidenced by its synthesis in DMSO, a polar aprotic solvent .

- N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide (): This structurally complex benzamide features multiple aromatic and alkyl groups, demonstrating how extended N-substituents increase molecular weight (464.98 g/mol) and complexity in NMR spectra (multiple aromatic and methyl signals) .

Pharmacological Derivatives

- Its higher molecular weight (481.3 g/mol) compared to simpler benzamides reflects added functional complexity .

- TW-37 (): A sulfonyl-containing benzamide acts as a Bcl-2 inhibitor. The tert-butyl and trihydroxy groups highlight how bulky substituents can modulate target binding and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.